molecular formula C15H23NO2 B13536248 Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate

Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate

Cat. No.: B13536248
M. Wt: 249.35 g/mol
InChI Key: LHWMQSVCKRCWMK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate is a synthetic organic compound featuring a phenylacetate backbone modified with a tert-butyl ester and a 3-aminopropyl substituent on the aromatic ring.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

tert-butyl 2-[4-(3-aminopropyl)phenyl]acetate

InChI

InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)11-13-8-6-12(7-9-13)5-4-10-16/h6-9H,4-5,10-11,16H2,1-3H3

InChI Key

LHWMQSVCKRCWMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCCN

Origin of Product

United States

Preparation Methods

Method Overview

The synthesis of similar tert-butyl carbamate derivatives, such as tert-butyl 2-(substituted benzamido)phenylcarbamate , involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids or their derivatives. This approach is adaptable for the synthesis of compounds like tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate , where the amino group on the phenyl ring is further functionalized.

Reaction Conditions and Reagents

Step Reagents & Conditions Purpose Reference
1. Activation of carboxylic acid Use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (hydroxybenzotriazole) Activation for amide bond formation
2. Condensation with amine Reaction of activated acid with tert-butyl 2-amino phenylcarbamate Formation of amide linkage
3. Reaction environment Room temperature, solvent such as dichloromethane or ethyl acetate Solvent medium
4. Purification Column chromatography with ethyl acetate/hexane Isolation of pure product

Process Summary

  • The carboxylic acid derivative (e.g., 4-aminobutyric acid or its ester) is activated using EDCI and HOBt.
  • The activated acid reacts with tert-butyl 2-amino phenylcarbamate under mild conditions.
  • The reaction mixture is stirred at room temperature for several hours, monitored by TLC.
  • The crude product is extracted, washed, dried, and purified via chromatography.

Specific Synthesis of Tert-butyl 2-(4-Fluorobenzamido)phenylcarbamate

A typical synthesis involves:

  • Starting from 4-fluorobenzoic acid (1.07 mmol).
  • Activation with isobutyl chlorocarbonate to form mixed acid anhydride.
  • Condensation with tert-butyl 2-amino phenylcarbamate in the presence of N-methylmorpholine as a base.
  • Reaction carried out in anhydrous ethyl acetate at low temperatures (-20°C to 0°C).
  • Reaction duration: 3–5 hours, monitored by TLC.
  • Work-up includes dilution with water, extraction with diethyl ether, washing, drying, and chromatography.

This process yields the corresponding tert-butyl 2-(4-fluorobenzamido)phenylcarbamate with high efficiency.

Synthesis of the Core Intermediate for Lacosamide

Preparation of (R)-N-[(1-(Hydroxymethyl)-2-oxo-2-phenylethyl)]-tert-butyl carbamate

  • Starting Material: N-BOC-D-Serine.
  • Activation: Formation of mixed anhydride with isobutyl chlorocarbonate.
  • Condensation: Reaction with benzene methanamine (aniline derivative) in anhydrous ethyl acetate.
  • Reaction Conditions: Under anhydrous and cold conditions (-10°C to 0°C), with molar ratios of reagents optimized for high yield.
  • Work-up: Similar extraction, washing, and chromatography steps as above.

This method is adaptable for synthesizing the target compound This compound by modifying the amine component to include a 3-aminopropyl group.

Alkylation of the Core Compound

Phase-Transfer Catalysis (PTC) Method

  • Reagents: The core compound (such as compound I), tetrabutylammonium bromide as phase-transfer catalyst, potassium hydroxide as base, methyl sulfate as alkylating agent.
  • Reaction Conditions: Conducted in ethyl acetate at -10°C to 35°C.
  • Procedure:
    • Mix the core compound with phase-transfer catalyst and base.
    • Add methyl sulfate slowly under stirring.
    • Reaction time: 1.5–3 hours.
    • Post-reaction work-up involves extraction, washing, and purification.

This method efficiently introduces methyl groups at specific positions, facilitating the synthesis of derivatives like This compound .

Notes on Process Optimization and Yield

Aspect Details Source/Reference
Reaction temperature -20°C to 40°C for condensation; -10°C to 35°C for alkylation ,
Molar ratios Typically 1:1.1–1.5 for acid to coupling reagent; 1:1.1–1.5 for amine to activated acid ,
Purification Column chromatography with ethyl acetate/hexane mixtures ,
Yield Generally high, often above 80% with optimized conditions ,

Summary of Key Reaction Parameters

Step Reagents Solvent Temperature Time Yield Reference
Activation EDCI, HOBt Dichloromethane Room temp 2–4 hours >85%
Condensation Amine + Activated acid Ethyl acetate -20°C to 0°C 3–5 hours 80–90% ,
Alkylation Methyl sulfate + Phase transfer catalyst Ethyl acetate -10°C to 35°C 1.5–3 hours 75–85%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential role in modulating biological pathways. It can be used in the synthesis of bioactive molecules that target specific enzymes or receptors .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of enzymes involved in disease pathways, making them candidates for drug development .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and resins with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Analogs with Varying Alkylamine Chains

tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate (CAS 124499-20-3)
  • Key Differences: The 2-aminoethyl substituent (vs. 3-aminopropyl) shortens the alkyl chain by one carbon, reducing hydrophobicity and altering spatial orientation. Molecular weight: 235.322 g/mol (vs. higher for the 3-aminopropyl analog due to the additional methylene group).
  • Implications: Shorter chains may reduce membrane permeability but enhance solubility in polar solvents.
Ethyl amino(4-tert-butylphenyl)cyclopropylacetate (CAS 5099-55-8)
  • Key Differences :
    • Incorporates a cyclopropane ring adjacent to the acetate moiety, introducing conformational rigidity.
    • Ethyl ester (vs. tert-butyl) offers less steric protection, making the carboxylic acid more accessible under mild hydrolysis conditions.
  • Implications :
    • Cyclopropane enhances metabolic stability by resisting oxidative degradation.
    • Reduced steric bulk may facilitate enzymatic interactions or binding to target receptors .

tert-Butyl Carbamate Derivatives with Aminopropyl Chains

Compound 15 ()
  • Structure: Features a tert-butyl carbamate-protected 3-aminopropyl chain and a Boc (tert-butoxycarbonyl)-modified amine.
  • Key Differences :
    • Dual Boc protection on the amine and carbamate groups increases molecular weight and stability against nucleophiles.
    • The extended alkyl chain (butyl vs. propyl) alters solubility and lipophilicity.
  • Implications :
    • Enhanced stability in acidic/alkaline conditions due to Boc groups, making it suitable for stepwise synthesis of peptide-like structures .

Cyclopropane-Containing tert-Butyl Esters ()

Tert-butyl 2-amino-2-[2-(trifluoromethyl)cyclopropyl]acetate (CAS 1922716-91-3)
  • Key Differences: Trifluoromethylcyclopropyl group introduces strong electron-withdrawing effects and steric hindrance. Amino group is directly attached to the cyclopropane ring (vs. phenyl ring in the target compound).
  • Implications :
    • Fluorine atoms enhance metabolic stability and bioavailability.
    • Rigid cyclopropane structure may restrict rotational freedom, influencing binding affinity in drug-receptor interactions .

Antioxidant Analogs with tert-Butyl Groups (–2)

2(3)-tert-Butyl-4-hydroxyanisole (BHA)
  • Key Differences: Phenolic hydroxyl group (vs. acetate ester) enables radical scavenging. Lacks the aminopropyl side chain, limiting its utility in nucleophilic reactions.

Biological Activity

Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H19NO2
  • CAS Number : 53411450
  • Molecular Weight : 221.30 g/mol

The synthesis of this compound typically involves the reaction of tert-butyl acetate with 4-(3-aminopropyl)phenol under acidic conditions. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly through interactions with receptors related to neuroprotection and anti-inflammatory pathways.

Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties. In vitro studies demonstrated that the compound can enhance cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. Specifically, the compound showed a significant reduction in cell death caused by Aβ toxicity, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In cellular models, it was found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in neuronal cells. This activity is crucial for conditions characterized by chronic inflammation, such as neurodegenerative disorders.

Case Study: Neuroprotection Against Aβ-Induced Toxicity

A study investigated the effects of this compound on astrocyte cell viability when exposed to Aβ1-42. The results indicated:

TreatmentCell Viability (%)
Control100
Aβ1-4243.78 ± 7.17
Aβ1-42 + Compound62.98 ± 4.92

This data suggests that the compound significantly protects astrocytes from Aβ-induced toxicity.

In Vivo Studies

In vivo experiments using animal models further supported these findings. The compound was administered to rats subjected to scopolamine-induced cognitive impairment, and assessments showed improvements in cognitive function along with reduced levels of Aβ plaques in brain tissues.

Q & A

What are the standard synthetic routes for preparing tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate? (Basic)

A common approach involves multi-step synthesis, starting with palladium-catalyzed cross-coupling reactions to introduce the aminopropyl group. For example, tert-butyl esters of aromatic amines are often synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, followed by esterification . Key steps include protecting the amine group during synthesis (e.g., using trifluoroacetic acid for deprotection) and optimizing solvent systems (e.g., acetonitrile or dichloromethane) for intermediate purification .

How can researchers resolve discrepancies between observed and theoretical NMR spectral data for this compound? (Advanced)

Discrepancies may arise from solvent effects, impurities, or tautomerism. For instance, in DMSO-d6, residual water peaks can overlap with amine protons. Advanced strategies include:

  • Conducting 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .
  • Comparing experimental data with computational predictions (DFT-based chemical shift calculations).
  • Purifying intermediates via column chromatography (e.g., using gradients of MeOH in CH₂Cl₂) to remove byproducts .

What safety precautions are recommended when handling this compound? (Basic)

While specific toxicity data may be limited, general precautions include:

  • Using NIOSH-approved respirators (e.g., P95 filters) for aerosolized particles and gloves resistant to organic solvents .
  • Conducting reactions in a fume hood to mitigate inhalation risks, especially during amine deprotection steps involving volatile acids like TFA .

How can reaction yields be optimized in the presence of the reactive aminopropyl group? (Advanced)

To prevent side reactions (e.g., oxidation or undesired coupling):

  • Employ inert atmospheres (N₂/Ar) and low temperatures (−20°C to 0°C) during sensitive steps .
  • Use temporary protecting groups (e.g., Boc or Fmoc) for the amine, followed by mild deprotection conditions .
  • Monitor reaction progress via LCMS to identify intermediates and adjust stoichiometry in real-time .

What analytical techniques are essential for confirming the structure and purity of this compound? (Basic)

Critical methods include:

  • LCMS/HPLC : To verify molecular weight (e.g., [M+H]+ = 487.1) and retention times (e.g., 1.23 minutes under SQD-FA05 conditions) .
  • ¹H/¹³C NMR : Characteristic shifts for tert-butyl (δ ~1.37 ppm) and aromatic protons (δ ~6.8–7.8 ppm) confirm structural integrity .
  • FT-IR : To validate ester carbonyl (~1740 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .

What strategies mitigate byproduct formation during the synthesis of this compound? (Advanced)

Byproducts often arise from incomplete coupling or over-reaction. Solutions include:

  • Optimizing catalyst systems (e.g., Pd(OAc)₂ with tri-o-tolylphosphine for efficient cross-coupling) .
  • Using scavenger resins (e.g., silica gel plugs) during workup to adsorb unreacted reagents .
  • Performing iterative recrystallization or preparative HPLC for high-purity isolation .

How should this compound be stored to ensure stability? (Basic)

Store under inert conditions (argon atmosphere) at −20°C in amber vials to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) should be used to minimize moisture exposure, as tertiary esters are prone to acidic degradation .

What approaches enable scalable synthesis while maintaining efficiency and purity? (Advanced)

For scale-up:

  • Replace batch reactors with flow chemistry systems to enhance mixing and heat transfer during exothermic steps .
  • Use cost-effective catalysts (e.g., recyclable Pd nanoparticles) and solvent recovery systems (e.g., acetonitrile distillation) .
  • Validate purity at each stage via inline PAT (Process Analytical Technology) tools like Raman spectroscopy .

How can researchers address solubility challenges during purification? (Advanced)

Poor solubility in polar/nonpolar solvents can hinder crystallization. Tactics include:

  • Screening solvent mixtures (e.g., ethyl acetate/hexane gradients) .
  • Derivatizing the compound (e.g., converting the amine to a hydrochloride salt) to alter solubility profiles .

What computational tools aid in predicting the reactivity of this compound? (Advanced)

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways, transition states, and regioselectivity. Molecular dynamics simulations model interactions in solution-phase reactions, guiding solvent selection .

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